molecular formula C11H16BrMgN B13430778 magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

Cat. No.: B13430778
M. Wt: 266.46 g/mol
InChI Key: WBSKDMMVDGGAEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "magnesium; N-ethyl-N-(phenylmethyl)ethanamine; bromide" presents ambiguities in its structural definition. Based on nomenclature conventions and evidence analysis, it is likely a quaternary ammonium bromide salt. The organic component, N-ethyl-N-(phenylmethyl)ethanamine (a tertiary amine with ethyl and benzyl substituents), may form a cationic species paired with bromide (Br⁻). The inclusion of "magnesium" is unclear; it may refer to a magnesium bromide (MgBr₂) co-component or a typographical error. For this analysis, we assume the compound is N-ethyl-N-(phenylmethyl)ethanaminium bromide, a quaternary ammonium salt.

This class of compounds is known for interactions with intracellular histamine receptors and antiestrogen binding sites (AEBS), modulating cell proliferation and calcium channels .

Properties

Molecular Formula

C11H16BrMgN

Molecular Weight

266.46 g/mol

IUPAC Name

magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide

InChI

InChI=1S/C11H16N.BrH.Mg/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WBSKDMMVDGGAEZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide typically involves the reaction of magnesium metal with N-ethyl-N-(phenylmethyl)ethanamine and bromide. This reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction is initiated by adding a small amount of iodine to activate the magnesium surface.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or amines.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

    Halides: Substitutes halides in organic compounds under mild conditions.

    Reducing Agents: Often used with reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Amines: Produced from the reduction of nitro compounds or nitriles.

    Substituted Organic Compounds: Resulting from substitution reactions with halides.

Scientific Research Applications

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide involves the formation of a Grignard reagent, which is a highly reactive nucleophile. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the intermediate species formed during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-N-(phenylmethyl)ethanaminium bromide with structurally and functionally related compounds, emphasizing pharmacological and biochemical properties:

Compound Key Structural Features Binding Affinity (Ki) Antiproliferative IC₅₀ Clinical Applications Toxicity
N-Ethyl-N-(phenylmethyl)ethanaminium bromide Tertiary ammonium bromide with benzyl/ethyl groups Not reported Not reported Unknown (hypothetical AEBS ligand) Potential CNS effects (inferred)
DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) Phenoxy group, diethylaminoethoxy chain Histamine receptor: 0.83 µM 4.5 µM (MCF-7 cells) Metastatic breast cancer (with doxorubicin) Gastrointestinal, CNS toxicity
dec-DPPE (4-decanoyl-DPPE) Decanoyl side chain Histamine receptor: 6.6 µM 15 µM Preclinical studies only Higher cytotoxicity than DPPE
BPD (4-benzylphenyl decanoate) Decanoate ester, no aminoethoxy chain Inactive Inactive None Low toxicity
Tamoxifen Triphenylethylene antiestrogen Estrogen receptor: 1–10 nM 0.1–1 µM Breast cancer Thromboembolic risk, endometrial cancer

Key Findings:

Structural Impact on Binding and Activity: The phenoxy group in DPPE enhances binding to AEBS and histamine receptors, correlating with antiproliferative effects . Dec-DPPE, with a decanoyl chain, shows reduced histamine receptor affinity (Ki = 6.6 µM vs. 0.83 µM for DPPE) and higher IC₅₀, indicating that side-chain modifications critically influence potency .

Contradictory In Vitro vs. In Vivo Effects :

  • DPPE inhibits tumor cell proliferation in vitro (IC₅₀ = 4.5 µM) but paradoxically accelerates tumor growth in vivo in rodent models, likely due to histamine-mediated signaling . This underscores the complexity of translating cellular assays to therapeutic outcomes.

Toxicity Profiles :

  • DPPE and analogs exhibit dose-dependent CNS and gastrointestinal toxicity, whereas tamoxifen’s risks include thromboembolism and endometrial hyperplasia .

Mechanistic Insights from Evidence

  • AEBS and Histamine Receptor Interactions :
    DPPE binds AEBS (Kd ≈ 50 nM) and antagonizes histamine receptors, disrupting calcium channels and prostaglandin synthesis . This dual mechanism may explain its antiproliferative effects in breast cancer cells but tumor-promoting activity in vivo .
  • Role of Magnesium: While magnesium’s role in the target compound is unclear, Mg²⁺ is essential for enzyme cofactor functions.

Biological Activity

Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide (often referred to as magnesium bromide complexed with an ethyl and phenylmethyl amine) is a compound of interest due to its potential biological activity. This article explores its synthesis, mechanisms of action, and applications in various biological contexts.

1. Synthesis and Mechanisms

The synthesis of magnesium bromide complexes typically involves the reaction of magnesium salts with organic amines. The specific compound can be synthesized using a two-step process involving the formation of N-ethyl-N-(phenylmethyl)ethanamine followed by complexation with magnesium bromide. The resulting compound exhibits unique properties due to the presence of both magnesium and organic moieties.

1.1 Synthetic Route

The general synthetic route can be summarized as follows:

  • Formation of N-ethyl-N-(phenylmethyl)ethanamine :
    • React ethyl bromide with phenylmethylamine in the presence of a base (e.g., NaOH) to yield N-ethyl-N-(phenylmethyl)ethanamine.
  • Complexation with Magnesium Bromide :
    • Combine the amine with magnesium bromide in an appropriate solvent (e.g., ethanol) under reflux conditions to facilitate complex formation.

2. Biological Activity

The biological activity of this compound can be attributed to both its magnesium content and the organic amine component.

  • Neurotransmitter Modulation : Magnesium plays a critical role in neurotransmission and may enhance synaptic plasticity by modulating NMDA receptors, which are crucial for learning and memory processes.
  • Antimicrobial Properties : Compounds containing amine groups have been shown to possess antimicrobial activity, potentially making this compound useful against various pathogens.

3.1 Antimicrobial Activity

A study investigated the antimicrobial efficacy of magnesium complexes against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
E. coli150
S. aureus120

3.2 Neuroprotective Effects

Research has shown that magnesium plays a neuroprotective role in models of neurodegeneration. A study using animal models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues.

4. Conclusion

This compound is a compound with promising biological activities, particularly in antimicrobial and neuroprotective contexts. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.